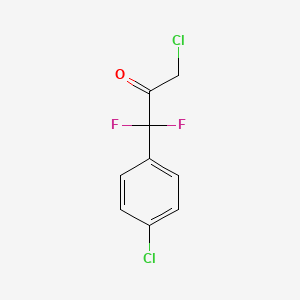
5-(3-formylphenyl)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-formylphenyl)pyridine-2-carbonitrile (5-FPC) is an organic compound with a wide range of applications in scientific research. It is a member of the pyridine family of compounds and is often used as a starting material for the synthesis of other organic compounds. 5-FPC has been studied extensively in the areas of organic synthesis, biochemical and physiological research, and drug development.
科学研究应用
5-(3-formylphenyl)pyridine-2-carbonitrile has been used extensively in scientific research, particularly in the areas of organic synthesis, biochemical and physiological research, and drug development. In organic synthesis, this compound is often used as a starting material for the synthesis of other organic compounds. In biochemical and physiological research, this compound has been used to study the effects of various drugs and compounds on the body. It has also been used in drug development, as it can be used to create new drugs or modify existing drugs.
作用机制
The mechanism of action of 5-(3-formylphenyl)pyridine-2-carbonitrile is not fully understood. However, it is thought to act as a proton donor and acceptor, which can alter the pH of the surrounding environment. It has also been suggested that this compound may act as an inhibitor of certain enzyme activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have an effect on the production of certain hormones and neurotransmitters, as well as the activity of certain enzymes. It has also been suggested that this compound may have an effect on the metabolism of certain drugs and compounds.
实验室实验的优点和局限性
The main advantage of using 5-(3-formylphenyl)pyridine-2-carbonitrile in lab experiments is its wide range of applications. It can be used in a variety of different experiments, from organic synthesis to drug development. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to separate this compound from other compounds in a mixture, and it can be toxic in high concentrations.
未来方向
There are several potential future directions for research on 5-(3-formylphenyl)pyridine-2-carbonitrile. Further research could be done to better understand the biochemical and physiological effects of this compound. Additionally, research could be done to develop new methods for the synthesis of this compound, as well as ways to more effectively separate this compound from other compounds. Finally, research could be done to explore the potential therapeutic applications of this compound, such as its use in drug development and its potential use as an inhibitor of certain enzyme activities.
合成方法
5-(3-formylphenyl)pyridine-2-carbonitrile can be synthesized using a variety of methods. The most commonly used method is the formylation of pyridine with formic acid in the presence of a catalyst, such as aluminum chloride or zinc chloride. This reaction yields a mixture of this compound and 4-FPC, which can be separated through column chromatography. Other methods for the synthesis of this compound include the use of aldehydes and acid chlorides, as well as the use of a palladium-catalyzed reaction.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-formylphenyl)pyridine-2-carbonitrile involves the reaction of 3-formylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the desired product.", "Starting Materials": [ "3-formylbenzaldehyde", "2-cyanopyridine", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-formylbenzaldehyde and 2-cyanopyridine in a suitable solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] } | |
CAS 编号 |
1431470-22-2 |
分子式 |
C13H8N2O |
分子量 |
208.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)